1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol
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Overview
Description
1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol is a synthetic organic compound that features both hydroxyamino and imidazole functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as imidazole, methoxypropanol, and hydroxylamine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyamino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides can be used.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
1-(Hydroxyamino)imidazole: Lacks the methoxypropanol group.
3-Methoxypropan-2-ol: Lacks the imidazole and hydroxyamino groups.
2-(Hydroxyamino)imidazole: Similar but lacks the methoxypropanol group.
Uniqueness: 1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol is unique due to the presence of both hydroxyamino and methoxypropanol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-13-5-6(11)4-10-3-2-8-7(10)9-12/h2-3,6,11-12H,4-5H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREOQWAGJRLWAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1NO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999815 |
Source
|
Record name | 1-[2-(Hydroxyamino)-1H-imidazol-1-yl]-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78524-63-7 |
Source
|
Record name | 2-Hydroxyaminomisonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078524637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Hydroxyamino)-1H-imidazol-1-yl]-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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